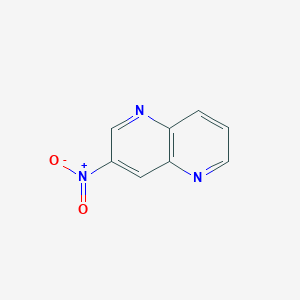

3-Nitro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)6-4-8-7(10-5-6)2-1-3-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOAVGLAYWJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10519638 | |

| Record name | 3-Nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-75-8 | |

| Record name | 3-Nitro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Targeting of 1,5-Naphthyridine Scaffolds in Drug Discovery

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its 1,8- and 1,6-isomers due to its unique electronic distribution and hydrogen-bonding capabilities. While often overshadowed by quinolones, the 1,5-naphthyridine core has emerged as a critical template for developing potent inhibitors of serine/threonine kinases and viral enzymes.

This technical guide dissects the therapeutic utility of 1,5-naphthyridine derivatives, focusing on two validated high-value targets: TGF-β Type I Receptor (ALK5) and HIV-1 Integrase . It provides researchers with actionable protocols for synthesis and biological validation, grounded in rigorous structure-activity relationship (SAR) data.

The Chemical Advantage: Why 1,5-Naphthyridine?

The 1,5-naphthyridine ring system consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This arrangement offers specific advantages in drug design:

-

Electronic Deficient Character: The scaffold is highly electron-deficient, making it susceptible to nucleophilic attack at the 2- and 6-positions, facilitating diverse functionalization.

-

Hydrogen Bond Acceptor Motifs: The nitrogen lone pairs are optimally positioned to interact with hinge regions of kinase ATP-binding pockets or coordinate with metal ions (e.g., Mg²⁺) in metalloenzyme active sites.

-

Bioisosterism: It serves as a bioisostere for quinoline, isoquinoline, and pteridine, often improving solubility and metabolic stability profiles compared to its carbocyclic analogs.

Primary Therapeutic Target: TGF-β Type I Receptor (ALK5)

The most clinically significant application of 1,5-naphthyridine derivatives is the inhibition of Activin Receptor-Like Kinase 5 (ALK5) , the type I receptor for Transforming Growth Factor-beta (TGF-β).

Mechanism of Action

TGF-β signaling drives fibrosis, tumor metastasis, and epithelial-to-mesenchymal transition (EMT). The pathway activates when TGF-β binds to the Type II receptor, which recruits and phosphorylates the Type I receptor (ALK5).[1] ALK5 then phosphorylates SMAD2/3 proteins, which translocate to the nucleus to regulate gene expression.

The 1,5-Naphthyridine Solution: Derivatives like RepSox (E-616452) utilize the 1,5-naphthyridine core to occupy the ATP-binding pocket of ALK5. The N-1 nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., His283 in ALK5), while the C-2 substituent (often a pyrazole) extends into the gatekeeper region, conferring high selectivity over p38 MAPK.

Validated Compound: RepSox[2]

-

Chemical Name: 2-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine[2][3][4]

-

Potency: IC₅₀ = 4 nM (ALK5 autophosphorylation); IC₅₀ = 23 nM (Binding).[2][3]

-

Application: Cellular reprogramming (replacing Sox2), cancer immunotherapy, and fibrosis treatment.

Visualization: TGF-β Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of 1,5-naphthyridine inhibitors.

Caption: Schematic of the TGF-β pathway showing ATP-competitive inhibition of ALK5 by 1,5-naphthyridine derivatives.

Secondary Target: HIV-1 Integrase

While 1,6-naphthyridines (e.g., L-870,810) are more famous in this domain, 1,5-naphthyridine-2(1H)-ones have been validated as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

-

Mechanism: These compounds function by chelating the two Mg²⁺ ions in the integrase active site. The 1,5-naphthyridine core provides the necessary planar scaffold to support a chelating triad (often involving a 4-hydroxy group and the N-5 nitrogen or a pendant heteroatom).

-

Key Insight: The 1,5-isomer offers a distinct vector for substituent growth at the 7-position, allowing interactions with a hydrophobic pocket formed by the viral DNA and the enzyme, which can overcome resistance mutations affecting other scaffold classes.

Technical Protocols

This section details the experimental workflows for synthesizing a core 1,5-naphthyridine scaffold and validating its activity against ALK5.

Protocol A: Synthesis of the 1,5-Naphthyridine Core

Based on the foundational chemistry established by Gellibert et al. (2004).

Objective: Synthesize 2-chloro-1,5-naphthyridine as a versatile precursor for Suzuki/Buchwald couplings to generate bioactive derivatives (like RepSox analogs).

Reagents: 3-Aminopyridine, Diethyl ethoxymethylene malonate (DEEM), Diphenyl ether, Phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

-

Condensation:

-

Mix 3-aminopyridine (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

-

Heat at 110°C for 2 hours. Monitor by TLC for the disappearance of starting amine.

-

Result: Formation of the enamine intermediate diethyl 2-((pyridin-3-ylamino)methylene)malonate.

-

-

Cyclization (Gould-Jacobs Reaction):

-

Dissolve the intermediate in diphenyl ether (high boiling solvent).

-

Heat to reflux (~250°C) for 1-2 hours. Safety Note: Ensure vigorous stirring and use a blast shield.

-

Cool the mixture and dilute with hexane to precipitate the product.

-

Filter and wash with hexane.

-

Result: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

-

Saponification & Decarboxylation:

-

Hydrolyze the ester using 10% NaOH (reflux, 2h), then acidify to isolate the carboxylic acid.

-

Decarboxylate by heating the solid acid in quinoline with copper bronze at 220°C.

-

Result: 1,5-Naphthyridin-4-ol (tautomer of 1,5-naphthyridin-4(1H)-one).

-

-

Chlorination (Activation):

-

Reflux the 4-hydroxy intermediate in neat POCl₃ for 3 hours.

-

Remove excess POCl₃ under reduced pressure. Neutralize with NaHCO₃ (aq).

-

Extract with Dichloromethane (DCM).

-

Result: 4-Chloro-1,5-naphthyridine . (Note: For RepSox-like molecules, functionalization often targets the 2-position; the starting material would be 6-aminopyridine-3-carboxylate derivatives to direct cyclization appropriately, or using N-oxide chemistry to activate the 2-position).

-

Protocol B: ALK5 Kinase Inhibition Assay (ADP-Glo Method)

A self-validating luminescence assay to determine IC₅₀.

Principle: Measures the conversion of ATP to ADP by the kinase. The generated ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials:

-

Recombinant Human ALK5 (TGFβR1) kinase.

-

Substrate: TGFβR1 peptide or Casein.

-

ATP (Ultrapure).

-

384-well white microplate.

Workflow:

-

Compound Preparation:

-

Dissolve 1,5-naphthyridine test compounds in 100% DMSO.

-

Prepare 3-fold serial dilutions in kinase buffer (ensure final DMSO < 1%).

-

-

Kinase Reaction:

-

Add 2 µL of diluted compound to wells.

-

Add 4 µL of Enzyme Master Mix (ALK5 + Buffer). Incubate 10 min at RT to allow inhibitor binding.

-

Initiate reaction by adding 4 µL of Substrate/ATP mix (Final ATP conc. should be near Km, approx 10 µM).

-

Incubate at 30°C for 60 minutes.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (Terminates reaction and depletes remaining ATP). Incubate 40 min at RT.

-

Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase reaction). Incubate 30 min at RT.

-

-

Data Analysis:

-

Measure luminescence (RLU) on a plate reader.[1]

-

Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

-

Visualization: Experimental Workflow

The following diagram maps the critical path from chemical synthesis to data generation.

Caption: Integrated workflow for the synthesis and biological validation of 1,5-naphthyridine kinase inhibitors.

Emerging Frontiers & Future Outlook

While ALK5 and Integrase are established, the 1,5-naphthyridine scaffold is expanding into new territories:

| Target | Therapeutic Area | Status | Key Reference |

| PI3Kδ / mTOR | Oncology | Preclinical | Aryl(1-arylamino)ethyl derivatives show dual inhibition potential. |

| PKMYT1 | Oncology | Emerging | Recent (2025) data suggests naphthyridinones target this cell cycle regulator. |

| AChE | Alzheimer's | Exploratory | Bioisosteric replacement of tacrine-like scaffolds; currently less potent than 1,6-isomers but offers different toxicity profiles. |

Conclusion: The 1,5-naphthyridine moiety is not merely a structural spacer but a functional pharmacophore. Its ability to engage in bidentate hydrogen bonding while maintaining a planar, stacking-favorable geometry makes it indispensable for targeting the ATP-binding clefts of kinases like ALK5. Future development should focus on optimizing the C-2 and C-6 positions to enhance selectivity and pharmacokinetic properties.

References

-

Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry.

-

Tocris Bioscience. (n.d.). RepSox: Potent and selective inhibitor of TGF-βRI.[2][3]

-

BPS Bioscience. (2024). TGFβR1 (ALK5) Kinase Assay Kit Protocol.

-

Johns, B. A., et al. (2009). Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. Journal of Medicinal Chemistry.

-

Reaction Biology. (2025). ALK5/TGFBR1 Kinase Assay Service.

-

PubChem. (2025).[3] RepSox Compound Summary.

Sources

Electronic Modulation of 1,5-Naphthyridine: The Nitro Group as a Reactivity Switch

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and naphthalene in kinase inhibitors (e.g., ALK5, p38 MAP) and antibacterials. However, its electron-deficient nature—stemming from two ring nitrogens—creates a "Deactivation Paradox": the ring is resistant to electrophilic functionalization (like direct nitration) yet highly susceptible to nucleophilic degradation.

This guide details the nitro group (

Electronic Architecture: The "Super-Deficient" Core

To understand the nitro group's impact, one must first map the baseline electronic topography of 1,5-naphthyridine. Unlike naphthalene (uniform electron density) or quinoline (polarized), 1,5-naphthyridine possesses two pyridine-like nitrogens at positions 1 and 5.

The Nitrogen Pull

Each nitrogen atom exerts a strong inductive (

-

Positions 2, 4, 6, and 8 (

and -

Positions 3 and 7 (

to N): These retain slightly higher electron density, making them the only theoretical sites for electrophilic attack, though they remain deactivated compared to benzene.

When a nitro group is introduced, it imposes an additional, powerful

Visualization: Electronic Density Flow

The following diagram illustrates the electron density withdrawal vectors in 4-nitro-1,5-naphthyridine.

Figure 1: Synergistic electron withdrawal by ring nitrogens and the nitro group creates a highly electrophilic center at C-4.

Strategic Synthesis: The N-Oxide Route

Direct nitration of 1,5-naphthyridine with mixed acid (

The Solution: Oxidation to the N-oxide . The N-oxide oxygen acts as an electron donor (+M effect) to the ring, partially offsetting the deactivation and directing the incoming electrophile to the C-4 position (para to the N-oxide).

Protocol: Synthesis of 4-Nitro-1,5-naphthyridine-1-oxide

Safety Warning: Nitration reactions involve strong oxidizers and exotherms. Perform behind a blast shield.

Step 1: N-Oxidation[1][2]

-

Reagents: Dissolve 1,5-naphthyridine (10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add 30% hydrogen peroxide (

, 5 mL) dropwise. -

Reaction: Heat to 70°C for 8–12 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide is more polar.

-

Workup: Concentrate in vacuo. Neutralize with saturated

. Extract with chloroform (-

Yield Target: >80% of 1,5-naphthyridine-1-oxide.

-

Step 2: Regioselective Nitration[3]

-

Preparation: Dissolve 1,5-naphthyridine-1-oxide (5 mmol) in conc.

(10 mL) at 0°C. -

Nitration: Add fuming

(3 mL) dropwise, maintaining temp <10°C. -

Heating: Warm slowly to 100°C and stir for 2 hours.

-

Quench: Pour onto 100g crushed ice. Neutralize carefully with

to pH 8. -

Isolation: The yellow precipitate is 4-nitro-1,5-naphthyridine-1-oxide . Filter and recrystallize from ethanol.

Step 3: Deoxygenation (Optional)

If the target is the parent naphthyridine:

-

Reflux the nitro-N-oxide with phosphorus trichloride (

) in chloroform for 2 hours. -

Note: This step preserves the nitro group while removing the N-oxide oxygen.

Synthetic Workflow Diagram

Figure 2: The N-oxide strategy circumvents the deactivation of the parent ring, allowing regioselective C-4 nitration.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Once the nitro group is installed, the 1,5-naphthyridine ring becomes primed for

The Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .[6]

-

Attack: Nucleophile (e.g., amine, alkoxide) attacks the carbon bearing the leaving group (or the nitro group).[8]

-

Stabilization: The negative charge is delocalized onto the ring nitrogens and the nitro group oxygens.

-

Re-aromatization: The leaving group is expelled.

Comparative Reactivity Data

The following table illustrates the relative reactivity of 1,5-naphthyridine derivatives toward methoxide ion (

| Substrate | Relative Rate ( | Observation |

| 1,5-Naphthyridine | < 0.01 | Inert to mild nucleophiles. |

| 3-Bromo-1,5-naphthyridine | 1.0 | Slow substitution (requires heat). |

| 4-Nitro-1,5-naphthyridine | ~5,400 | Rapid displacement of |

| 2-Chloro-1,5-naphthyridine | 50 | Moderate reactivity (activated by N-1). |

Note: Data derived from kinetic trends in diazanaphthalenes [1, 2].

Pathway Diagram

Figure 3: The nitro group stabilizes the Meisenheimer intermediate, lowering the activation energy for substitution.

Medicinal Chemistry Implications[2][11]

In drug discovery, the nitro-1,5-naphthyridine system is rarely the final drug due to toxicity concerns (nitroreductase liability). Instead, it is a high-value intermediate .

-

Reduction to Amines: The nitro group is reduced (

or-

Application: This amine is the precursor for urea-based kinase inhibitors (e.g., ALK5 inhibitors for TGF-

signaling) [3].

-

-

Scaffold Hopping: The 1,5-naphthyridine core is isosteric with quinazoline (found in EGFR inhibitors like Gefitinib). The additional nitrogen at position 5 alters solubility and metabolic clearance (lowering lipophilicity, LogP).

References

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[5][11][12][13][14] V. The Synthesis and Reactivity of 1,5-Naphthyridines. The Journal of Organic Chemistry. Link

-

Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

-

Gellibert, F., et al. (2004).[1][12] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Link

-

Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Nitro-1,5-naphthyridine

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Nitro-1,5-naphthyridine, a key intermediate in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, and functionalization via nitration provides a versatile handle for further chemical modification.[1] This guide outlines the chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. The procedure is based on the electrophilic aromatic substitution of the 1,5-naphthyridine core using a mixed acid nitrating agent, a standard method for deactivated heterocyclic systems.

Introduction and Scientific Principle

The 1,5-naphthyridine ring system, composed of two fused pyridine rings, is a foundational core for a multitude of biologically active compounds.[2] However, the presence of two electron-withdrawing nitrogen atoms strongly deactivates the aromatic system towards electrophilic attack. This makes direct functionalization, such as nitration, a chemically challenging but essential transformation.

The underlying mechanism is an electrophilic aromatic substitution (SEAr) . The reaction proceeds through the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid.[3] The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.

Due to the deactivating effect of the ring nitrogens, electrophilic attack is directed to the positions least affected by their electron-withdrawing influence. Theoretical and experimental data show that substitution occurs preferentially at the C-3 and C-7 positions (meta to the nitrogen atoms). For the unsubstituted 1,5-naphthyridine, this results in the formation of this compound as the primary product.[4]

Hazard and Safety Assessment

WARNING: This procedure involves highly corrosive, oxidizing, and potentially explosive materials. A thorough risk assessment must be conducted before commencing any work. This synthesis must be performed inside a certified chemical fume hood with the sash at the lowest practical height.

| Reagent / Hazard | CAS No. | Hazard Description | Mandatory Precautions |

| 1,5-Naphthyridine | 254-79-5 | Harmful if swallowed. Causes skin and eye irritation. | Wear standard PPE. Avoid inhalation of dust. |

| Fuming Nitric Acid (≥90%) | 7697-37-2 | Extreme Danger. Severe corrosive. Oxidizer. May be fatal if inhaled. Causes severe skin burns and eye damage. | Work in a chemical fume hood. Wear acid-resistant gloves (butyl rubber), a flame-retardant lab coat, chemical splash goggles, and a face shield. Ensure an emergency shower and eyewash station are immediately accessible. |

| Conc. Sulfuric Acid (98%) | 7664-93-9 | Extreme Danger. Causes severe skin burns and eye damage. Strong dehydrating agent. | Handle with the same level of care as fuming nitric acid. Always add acid to water (or in this case, acid to acid slowly) and never the reverse. |

| Nitrating Mixture | N/A | Highly corrosive and reactive. Can react violently with organic materials. Potential for thermal runaway. | Prepare the mixture at low temperatures (0 °C or below). Add reagents slowly and monitor the temperature continuously. Never allow the temperature to exceed the specified limits. |

| Work-up | N/A | Quenching the reaction with ice/water is highly exothermic. | Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively. |

Experimental Workflow Diagram

The overall process from setup to final product is summarized in the following workflow.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the nitration of deactivated nitrogen-containing heterocycles.[4][5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | 1.00 g | 7.68 | 1.0 |

| Conc. Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 12.0 mL | - | - |

| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 4.0 mL | - | - |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | As needed | - | - |

| Chloroform (or DCM) | CHCl₃ | 119.38 | ~150 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Silica Gel | SiO₂ | 60.08 | As needed | - | - |

| Crushed Ice | H₂O | 18.02 | ~100 g | - | - |

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (12.0 mL). Cool the flask in an ice/salt bath to 0 °C.

-

Slowly and dropwise , add fuming nitric acid (4.0 mL) to the cold, stirring sulfuric acid via the dropping funnel. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 15-20 minutes.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, begin adding 1,5-Naphthyridine (1.00 g, 7.68 mmol) in small portions over 20-30 minutes. CRITICAL: Monitor the temperature closely; ensure it does not rise above 10 °C. Significant heat evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in a pre-heated oil bath to 90 °C. Stir at this temperature for 2.5 hours. The solution will turn dark brown.

-

Quenching: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker (e.g., 600 mL), prepare a slurry of crushed ice (~100 g). CRITICAL: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.

-

Neutralization: Place the beaker containing the quenched mixture into an ice bath. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide (28-30%) dropwise with constant stirring. Monitor the pH and continue adding base until the pH is approximately 7-8. A precipitate may form.

-

Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase with chloroform or dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and wash the solid with a small amount of fresh solvent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown solid.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed by melting point, NMR spectroscopy, and mass spectrometry.

-

Appearance: Pale yellow crystalline solid.

-

Expected Yield: Low to moderate (published yields for nitration of deactivated heterocycles are often in the 20-40% range).

-

Melting Point: Literature reports a melting point of 214-216 °C.

-

¹H NMR (Proton NMR): The spectrum should be consistent with a 3-substituted 1,5-naphthyridine structure. Protons adjacent to the nitro group and the ring nitrogens will be significantly downfield-shifted. Expected signals would include distinct aromatic protons, with H-4 being a singlet or a narrow doublet at a very low field (likely >9.5 ppm) due to the deshielding effects of the adjacent nitro group and peri-nitrogen.

-

¹³C NMR (Carbon NMR): The spectrum will show 8 distinct aromatic carbon signals. The carbon bearing the nitro group (C-3) will be shifted downfield.

-

Mass Spectrometry (MS): (EI) m/z: Expected molecular ion [M]⁺ at 175.04.

Mechanistic Representation

The reaction mechanism involves two primary stages: formation of the electrophile and the subsequent SEAr reaction.

References

-

Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

-

Patent WO2017046675A1. Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][4][5] naphthyridine derivatives as lrrk2 inhibitors. Available at:

- Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.

- Patent WO2007046392A1. Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof.

- Patent WO2020006016A1. Naphthyridinone compounds useful as t cell activators.

- Patent WO2004031161A1. Neurologically-active compounds.

- Kim, B., et al. (2016). Discovery of Novel 6,6-Heterocycles as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Journal of Medicinal Chemistry, 59(13), 6339-6354.

-

Orita, A., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(23), 5729. Available at: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2007046392A1 - Fused heterocyclic derivative, medicinal composition containing the same, and medicinal use thereof - Google Patents [patents.google.com]

Application Note: Strategic Functionalization of 1,5-Naphthyridines via Pd-Catalysis

Topic: Palladium-catalyzed cross-coupling reactions on 1,5-naphthyridines Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antibacterial agents, and antiparasitic drugs.[1] However, its electron-deficient nature and the presence of two chelating nitrogen atoms present specific synthetic challenges, including catalyst deactivation and unpredictable regioselectivity.

This guide provides a field-tested roadmap for the Palladium-catalyzed functionalization of 1,5-naphthyridines. It moves beyond generic protocols to address the specific electronic and steric nuances of this bicycle, ensuring high-yielding C-C and C-N bond formations.

Mechanistic Insight & Reactivity Profiling

The Electronic Landscape

The 1,5-naphthyridine core is highly electron-deficient (π-deficient). This has two immediate consequences for Pd-catalysis:

-

Facile Oxidative Addition: C-Halogen bonds at the

(C2, C6) and -

Catalyst Poisoning: The N1 and N5 atoms are basic and good

-donors. They can displace phosphine ligands from the Pd(II) center, forming inactive [Pd(substrate)2Cl2] complexes. Counter-strategy: Use bulky, electron-rich ligands (e.g., Xantphos, tBuXPhos) or chelating bis-phosphines to outcompete substrate coordination.

Regioselectivity Map

When dealing with poly-halogenated substrates (e.g., 2,6-dichloro-1,5-naphthyridine), site selectivity is governed by the inductive effect of the nitrogen atoms.

-

C2/C6 (Alpha): Most reactive toward Oxidative Addition (OA) due to proximity to Nitrogen (-I effect).

-

C4/C8 (Gamma): Reactive, but generally slower than C2/C6 in Pd-catalyzed manifolds unless sterically directed.

-

C3/C7 (Beta): Least reactive; behaves similarly to the C3 position of pyridine.

Figure 1: Reactivity hierarchy for oxidative addition in Pd-catalyzed couplings.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Target: Mono-arylation of 2,6-dichloro-1,5-naphthyridine. Challenge: Preventing bis-coupling and hydrolysis of the chloride.

Materials

-

Substrate: 2,6-Dichloro-1,5-naphthyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding acids)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Argon flow, charge a microwave vial or Schlenk tube with the substrate, boronic acid, base, and Pd catalyst.

-

Expert Tip: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate ferrocenyl ligand resists displacement by the naphthyridine nitrogens.

-

-

Solvent Addition: Add the Dioxane/Water mixture.

-

Critical Step: Degas the solvent stream before addition by sparging with Argon for 15 minutes. Oxygen is the enemy of electron-rich catalytic cycles.

-

-

Reaction: Seal the vessel. Heat to 80 °C for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. If bis-coupling (>5%) is observed, lower temperature to 60 °C and reduce boronic acid to 0.95 equiv.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product typically elutes significantly later than the starting dichloride but before the bis-coupled byproduct.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amine functionality at C2 or C4. Challenge: Catalyst deactivation by substrate chelation.

Materials

-

Substrate: 2-Chloro-1,5-naphthyridine (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst Precursor: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: Xantphos (4-10 mol%)

-

Rationale: Xantphos has a wide bite angle which enforces reductive elimination and renders the Pd center sterically inaccessible to the naphthyridine nitrogens.

-

-

Base: Cs₂CO₃ (3.0 equiv) - Avoid NaOtBu if substrate has sensitive functional groups.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Catalyst Pre-formation: (Optional but recommended for difficult amines) Stir Pd₂(dba)₃ and Xantphos in the solvent at RT for 10 minutes under Argon until the solution turns clear/orange.

-

Addition: Add the naphthyridine substrate, amine, and base to the catalyst mixture.

-

Thermal Cycle: Heat to 100 °C for 12–24 hours.

-

Note: Conversion may be slow. Do not increase temperature above 110 °C to avoid ligand decomposition; instead, add fresh catalyst/ligand (1 mol%) if stalled.

-

-

Workup: Dilute with DCM (dichloromethane), wash with water.

-

Scavenging: If Pd residues persist (dark product), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

-

Protocol C: Sonogashira Coupling

Target: Alkynylation at C2. Challenge: Copper-mediated homocoupling of the alkyne.

Materials

-

Substrate: 2-Chloro-1,5-naphthyridine (Bromides/Iodides react faster but Chlorides are cheaper).

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

-

Co-Catalyst: CuI (2-5 mol%)

-

Base/Solvent: Et₃N (Triethylamine) / DMF (1:3 ratio).

Step-by-Step Methodology

-

Degassing: Degas the DMF/Et₃N mixture thoroughly (freeze-pump-thaw is best, or vigorous sparging).

-

Mixing: Add Pd catalyst, CuI, and substrate under Argon.

-

Alkyne Addition: Add the alkyne slowly (via syringe pump if possible) to keep its concentration low relative to the aryl halide. This minimizes Glaser homocoupling of the alkyne.

-

Reaction: Heat to 60-80 °C .

-

Observation: A precipitate (Et₃N·HCl) will form, indicating reaction progress.

-

Troubleshooting & Optimization (The "Black Box")

When reactions fail, consult this decision matrix derived from high-throughput screening data.

| Symptom | Probable Cause | Corrective Action |

| No Conversion (SM recovered) | Catalyst poisoning by N-atoms. | Switch to Xantphos or BrettPhos . Increase Temp to 110°C. |

| Protodehalogenation (Ar-H) | Hydride source present (often solvent). | Ensure solvents are anhydrous . Switch base from alkoxide to Carbonate/Phosphate. |

| Bis-coupling (in Suzuki) | High reactivity of second chloride. | Reduce Boronic acid to 0.9 equiv . Lower temp. Use slow addition of Boronic acid. |

| Palladium Black formation | Ligand dissociation / Instability. | Add excess ligand (L:Pd ratio 2:1 or 3:1). Switch to Pd(dppf)Cl₂ .[3] |

| Low Yield (Buchwald) | Amine binding to Pd. | Use Pd(OAc)₂ + BINAP or Pd₂(dba)₃ + Xantphos . |

Optimization Workflow Diagram

Figure 2: Troubleshooting logic for stalled cross-coupling reactions.

References

-

Litvinov, I. A., et al. "Palladium-catalyzed amination of 1,5-naphthyridine derivatives." Russian Chemical Bulletin, 2005.

-

Knochel, P., et al. "Regioselective Metalation of 1,5-Naphthyridines." Angewandte Chemie Int.[6] Ed., 2011.[7]

-

Gribble, G. W. "1,5-Naphthyridines: A Privileged Scaffold." Current Organic Chemistry, 2018.

-

BenchChem Application Notes. "Troubleshooting regioselectivity in functionalization of 1,5-naphthyridines." 2025.

-

Sigma-Aldrich Technical Guides. "Catalyst Screening for Heterocycles."

Disclaimer: These protocols involve the use of hazardous chemicals and pressurized vessels. All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Oxygen-promoted C-H bond activation at palladium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

Application Note: Chemoselective Synthesis of 3-Amino-1,5-naphthyridine

Executive Summary & Strategic Analysis

The 1,5-naphthyridine scaffold is a critical bioisostere of quinoline and isoquinoline, widely utilized in the development of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. The synthesis of 3-amino-1,5-naphthyridine is a pivotal intermediate step. However, the reduction of 3-nitro-1,5-naphthyridine presents a specific chemoselectivity challenge:

-

Electron Deficiency: The 1,5-naphthyridine ring is highly electron-deficient due to the two nitrogen atoms.

-

Over-Reduction Risk: Standard high-pressure hydrogenation can lead to partial or full saturation of the pyridine rings (forming 1,2,3,4-tetrahydro-1,5-naphthyridine), destroying aromaticity.

-

Catalyst Poisoning: The basic nitrogen atoms can coordinate with metal catalysts, potentially stalling the reaction or requiring specific pH adjustments.

This guide details two high-fidelity protocols designed to selectively reduce the nitro group while preserving the aromatic naphthyridine core.

Reaction Pathway & Chemoselectivity[1]

The following diagram illustrates the target pathway and potential pitfalls (side reactions) that these protocols are designed to avoid.

Figure 1: Reaction pathway highlighting the critical chemoselectivity requirement to avoid ring saturation (Red).

Protocol A: Catalytic Transfer Hydrogenation (Preferred)

Methodology: Palladium on Carbon (Pd/C) with Hydrazine Hydrate.

Rationale: This method uses hydrazine as a hydrogen donor. It is often superior to

Materials

-

Substrate: this compound (1.0 eq)

-

Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate)

-

Reductant: Hydrazine hydrate (

) (5.0 - 10.0 eq) -

Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend This compound (1.0 g, 5.7 mmol) in Ethanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Heating: Heat the mixture to reflux (

). -

Reagent Addition: Add Hydrazine Hydrate (1.4 mL, ~28 mmol) dropwise through the top of the condenser over 15 minutes.

-

Observation: Evolution of

gas will occur. Ensure adequate venting.

-

-

Reaction: Reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow) should disappear, replaced by a fluorescent/tan spot (amine).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude solid.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH) if necessary.

Protocol B: Stannous Chloride Reduction (Robust Alternative)

Methodology: Tin(II) Chloride (

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Stannous Chloride Dihydrate (

) (5.0 eq) -

Solvent: Conc. HCl / Ethanol (1:1 ratio)

Step-by-Step Procedure

-

Setup: Dissolve This compound (1.0 g) in Ethanol (10 mL).

-

Acidification: Add Conc. HCl (10 mL) dropwise. The solution may warm up.

-

Reagent Addition: Add

(6.4 g, ~5 eq) in portions. -

Reaction: Heat the mixture at

for 2 hours. -

Neutralization (Critical Step):

-

Cool to

in an ice bath. -

Slowly basify to pH > 10 using 20% NaOH solution.

-

Note: Tin salts will precipitate. Use Rochelle Salt (Potassium Sodium Tartrate) solution if the emulsion is stubborn, as it chelates the tin.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate.

Workup & Purification Logic

Handling the basicity of the product is key to high yields.

Figure 2: Purification workflow ensuring recovery of the basic amine.

Characterization Data

| Parameter | Specification | Notes |

| Appearance | Yellow to Tan Needles | Amine oxidizes slightly in air; store under inert gas. |

| Melting Point | 144–145 °C | Recrystallized from Ligroin or Ethanol [1]. |

| 1H NMR | Upfield shift of H-2/H-4 | H-2 and H-4 protons shift upfield (lower ppm) relative to the nitro precursor due to the shielding effect of the amino group. |

| Solubility | Soluble in polar organics | Soluble in DMSO, MeOH, DCM. Sparingly soluble in water. |

Diagnostic NMR Signals (General Naphthyridine):

-

: Broad singlet, typically

-

Aromatic Protons: The 1,5-naphthyridine ring protons typically appear between

7.0–9.0 ppm. The proton ortho to the amino group (Position 4) will show the most significant upfield shift compared to the nitro starting material.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous phase | The amine is basic. Ensure aqueous layer pH > 10 during extraction. Saturate aqueous layer with NaCl (salting out). |

| Ring Saturation | Over-reduction (Method A) | Reduce reaction time. Switch from H2 gas to Hydrazine (Transfer Hydrogenation). Lower catalyst loading. |

| Emulsion | Tin salts (Method B) | Use Rochelle salt during workup or filter the basified suspension through Celite before extraction. |

| Incomplete Reaction | Catalyst poisoning | Ensure starting material is free of sulfur impurities. Add fresh catalyst portion-wise. |

References

-

ChemicalBook. (n.d.). 3-Amino-1,5-naphthyridine Product Properties and Melting Point. Retrieved from

- Czuba, W. (1978). Synthesis and reactions of naphthyridines. Polish Journal of Chemistry.

- Brown, E. V. (1954). The Chemistry of the Naphthyridines. Chemical Reviews, 54(5), 797-825. (Classic review on the stability and synthesis of the ring system).

- Litvinov, V. P., et al. (2000). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 69(3), 218.

Application Notes and Protocols: Development of 1,5-Naphthyridine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The 1,5-naphthyridine scaffold has emerged as a significant heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure provides a versatile framework for the design of potent and selective kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

The 1,5-naphthyridine core can be strategically functionalized at various positions, allowing for the optimization of interactions within the ATP-binding pocket of different kinases. This has led to the discovery of inhibitors targeting a range of kinases, including but not limited to, Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), Fibroblast Growth Factor Receptors (FGFRs), and Casein Kinase 2 (CK2).[5][6][7] This document provides a detailed guide to the synthesis, biochemical and cellular evaluation, and preliminary pharmacokinetic profiling of novel 1,5-naphthyridine-based kinase inhibitors.

Key Kinase Targets for 1,5-Naphthyridine-Based Inhibitors

Derivatives of the 1,5-naphthyridine scaffold have shown potent inhibitory activity against several key kinases implicated in disease. The table below summarizes representative data for various compound classes.

| Compound Class/Example | Target Kinase(s) | IC50 (nM) |

| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6[5][8] |

| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity[6][9] |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38[7] |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Sub-micromolar to nanomolar[10] |

PART 1: Synthesis of the 1,5-Naphthyridine Core and Derivatives

The construction of the 1,5-naphthyridine core is a critical first step in the development of this class of inhibitors. Several synthetic strategies have been established, with the Friedländer and Skraup reactions being among the most common.[11][12] Subsequent functionalization allows for the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The overall process for generating a library of 1,5-naphthyridine-based kinase inhibitors typically follows the workflow illustrated below. The initial synthesis of the core scaffold is followed by various functionalization reactions to introduce chemical diversity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. figshare.com [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-Nitro-1,5-naphthyridine as a Precursor for Antimicrobial Agents

[1]

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline. Unlike its more common isomer, 1,8-naphthyridine (found in nalidixic acid), the 1,5-isomer offers unique electronic distribution and hydrogen-bonding capabilities, making it highly effective against resistant bacterial strains and parasitic protozoa (e.g., Leishmania).

This compound acts as a critical "linchpin" intermediate. The C3-nitro group serves two pivotal roles:

-

Electronic Activation: It activates the ring system for nucleophilic attacks at the C2/C4 positions (via Vicarious Nucleophilic Substitution or SNAr).

-

Functional Gateway: It is a direct precursor to the C3-amine, a versatile handle for constructing amide, urea, or Schiff base libraries targeting DNA gyrase and Topoisomerase IV.

This guide details the synthesis, functionalization, and biological evaluation of this scaffold.

Synthesis & Characterization Protocols

Protocol A: Synthesis of this compound

Principle: The most robust route to the this compound core is the condensation of 3-aminopyridine with sodium nitromalonaldehyde (or its synthetic equivalent, nitromalonaldehyde dianil) under acidic conditions. This modified Skraup-type cyclization ensures regioselective ring closure.

Reagents:

-

3-Aminopyridine (CAS: 462-08-8)

-

Sodium Nitromalonaldehyde Monohydrate (CAS: 22396-19-6)

-

Hydrochloric Acid (37%)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminopyridine (10 mmol, 0.94 g) in 10% aqueous HCl (20 mL).

-

Addition: Add sodium nitromalonaldehyde monohydrate (12 mmol, 1.9 g) to the solution. The mixture typically turns yellow/orange.

-

Cyclization: Heat the reaction mixture to reflux (100°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear, and a new, less polar spot (the nitro product) should appear.

-

Workup:

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Neutralize the solution carefully with saturated aqueous NaHCO₃ or 10% NaOH to pH 7–8. Caution: Exothermic.

-

A precipitate (yellow/brown solid) will form.

-

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from ethanol/DMF (9:1) or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield This compound as pale yellow needles.

Self-Validating QC Parameters:

-

¹H NMR (DMSO-d₆): Look for the characteristic deshielded singlet of the C2 proton (adjacent to ring N and Nitro group) around δ 9.6–9.8 ppm . The C4 proton will also be significantly deshielded (~δ 9.0 ppm).

-

Melting Point: Expected range 180–182°C (Literature dependent).

Protocol B: Functionalization (Reduction to 3-Amino-1,5-naphthyridine)

The amine is the active nucleophile for library generation.

Methodology (SnCl₂ Reduction):

-

Suspend This compound (5 mmol) in Ethanol (30 mL).

-

Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (25 mmol, 5 equiv).

-

Reflux for 2 hours. The yellow suspension will clear as the amine forms.

-

Workup: Remove ethanol in vacuo. Dilute residue with water, basify with 1N NaOH to pH >10 (dissolves tin salts as stannate). Extract with Ethyl Acetate (3 x 30 mL).

-

Yield: 3-Amino-1,5-naphthyridine (Off-white solid).

Strategic Workflow Visualization

The following diagram illustrates the chemical genealogy from the pyridine precursor to the active antimicrobial pharmacophore.

Figure 1: Synthetic pathway transforming the 3-aminopyridine building block into the bioactive 1,5-naphthyridine scaffold.[1][2][3][4]

Biological Evaluation & Mechanism

Mechanism of Action (MOA)

1,5-Naphthyridine derivatives function primarily by intercalating into bacterial DNA or inhibiting Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). The planar tricyclic structure (formed after derivatization) mimics the base pairs, while the N1/N5 atoms can coordinate with divalent cations (Mg²⁺) in the enzyme active site.

Protocol C: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 (Broth Microdilution).

-

Inoculum Preparation: Prepare 0.5 McFarland suspensions of S. aureus (ATCC 29213) and E. coli (ATCC 25922). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Dissolve test compounds (3-nitro/amino derivatives) in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL). Final DMSO concentration < 1%.

-

Incubation: Add bacterial suspension. Incubate at 37°C for 16–20 hours.

-

Readout: MIC is the lowest concentration with no visible growth.

Representative Activity Data

The following table summarizes the antimicrobial potential of 1,5-naphthyridine derivatives compared to standard antibiotics.

| Compound Class | Target Organism | MIC Range (µg/mL) | Activity Type | Reference |

| 1,5-Naphthyridine (Parent) | S. aureus (MSSA) | 4 - 16 | Bactericidal | |

| This compound | Leishmania infantum | 0.5 - 2.0 (µM) | Antiparasitic | |

| 3-Amide derivatives | M. tuberculosis | 6.25 - 12.5 | Bacteriostatic | |

| Ciprofloxacin (Control) | E. coli | 0.004 - 0.015 | Bactericidal | CLSI Standards |

Note: While the 3-nitro group itself confers moderate activity, its primary value is as a precursor to 3-amide or 3-sulfonamide derivatives, which show significantly enhanced potency (MIC < 1 µg/mL) due to improved binding affinity with the Topoisomerase-DNA complex.

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR decision tree for optimizing the this compound scaffold.

Figure 2: SAR optimization strategy for the 1,5-naphthyridine scaffold.

References

-

Parhi, A. K., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.

-

Palacios, F., et al. (2018).[5][6] Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.[5] European Journal of Medicinal Chemistry.

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals.[7][8]

-

BenchChem. (n.d.). This compound Product Information.

-

Woźniak, M., et al. (1998). The amination of 3-nitro-1,5-naphthyridines by liquid ammonia/potassium permanganate.[9] Liebigs Annalen.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Amino-1,5-naphthyridine CAS#: 14756-77-5 [m.chemicalbook.com]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Nitro-1,5-naphthyridine

Introduction: The Strategic Importance of 3-Nitro-1,5-naphthyridine in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. The functionalization of this core structure is of paramount importance in drug discovery and development. This compound serves as a highly valuable and versatile building block in this context. The potent electron-withdrawing nature of the nitro group significantly activates the naphthyridine ring system towards nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities at the 3-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing SNAr reactions on this compound.

Mechanistic Insights: The Engine of Transformation

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient C3 carbon of the naphthyridine ring. This step is typically the rate-determining step of the reaction. The strong electron-withdrawing nitro group, in concert with the inherent electron-deficient nature of the pyridine rings, plays a crucial role in stabilizing the resulting negatively charged intermediate, known as a Meisenheimer complex.[1] This stabilization is achieved through resonance delocalization of the negative charge onto the nitro group. In the subsequent, typically rapid, elimination step, the leaving group (in this case, the nitro group, which is displaced as a nitrite ion) is expelled, leading to the restoration of aromaticity and the formation of the substituted product.

Caption: The Addition-Elimination Mechanism of SNAr on this compound.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with various classes of nucleophiles. These protocols are designed to be self-validating through in-process monitoring and thorough product characterization.

General Considerations:

-

Safety: this compound and many of the reagents used are potentially hazardous. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent Purity: The purity of the starting material, nucleophiles, and solvents is critical for the success of the reaction. Use reagents from reliable sources and purify them if necessary.

-

Inert Atmosphere: While not always strictly necessary, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially when using sensitive nucleophiles or bases.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 3-amino-1,5-naphthyridine derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the reactivity of the amine.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Validation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 3-(aryl/alkylthio)-1,5-naphthyridine derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Sodium hydride (NaH) or another strong base

-

Anhydrous DMF or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension. The evolution of hydrogen gas should be observed. Stir for 20-30 minutes at 0 °C to ensure complete formation of the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

In-Process Validation: Monitor the reaction progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Product Validation: Purify the residue by flash chromatography and characterize the product by appropriate spectroscopic methods.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol details the synthesis of 3-alkoxy-1,5-naphthyridine derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

-

Anhydrous THF or DMF

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.5 eq) in anhydrous THF or DMF.

-

Add NaH (1.2 eq) or t-BuOK (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C.

-

In-Process Validation: Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with deionized water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Product Validation: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the SNAr of this compound with representative nucleophiles. Note that these are generalized conditions and may require optimization for specific substrates.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Amines | Piperidine | K₂CO₃ | DMF | 80-100 | 4-8 | 70-90 |

| Aniline | K₂CO₃ | DMSO | 100-120 | 12-24 | 50-70 | |

| Thiols | Thiophenol | NaH | THF | rt - 50 | 2-6 | 75-95 |

| Benzyl mercaptan | NaH | DMF | rt | 1-4 | 80-95 | |

| Alkoxides | Sodium methoxide | NaH | Methanol | Reflux | 6-12 | 60-80 |

| Potassium phenoxide | K₂CO₃ | DMF | 100 | 8-16 | 55-75 |

Experimental Workflow Visualization

Caption: A generalized workflow for the SNAr on this compound.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and highly effective method for the synthesis of a diverse array of functionalized 1,5-naphthyridine derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities with potential therapeutic applications.

References

-

Organic Syntheses Procedure for 3-aminopyridine. Organic Syntheses. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. ChemistryViews. [Link]

-

Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. RSC Publishing. [Link]

-

SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

-

The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method. ResearchGate. [Link]

-

SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

Sources

Synthesis of poly-substituted 1,5-naphthyridine compounds

Application Note: Strategic Access to Poly-Substituted 1,5-Naphthyridines

Executive Summary

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and naphthalenes.[1] Its ability to form diverse hydrogen bond networks makes it critical for kinase inhibitors (e.g., PI3K, ALK5) and anti-infectives. However, the electron-deficient nature of the bi-heterocyclic ring renders classical electrophilic substitution difficult, often leading to poor regiocontrol.

This guide provides a modular, self-validating protocol for synthesizing poly-substituted 1,5-naphthyridines. We move beyond simple condensation, integrating Gould-Jacobs cyclization for scaffold assembly with regioselective cross-coupling and late-stage C-H functionalization to access the 2, 4, and 8 positions selectively.

Strategic Analysis & Retrosynthesis

To achieve "poly-substitution" (specifically at C2, C4, and C8), one cannot rely on a single step. We utilize the differing electronic reactivities of the ring positions:

-

C4/C8 (Gamma to N): Highly reactive toward Nucleophilic Aromatic Substitution (SNAr) when halogenated.

-

C2/C6 (Alpha to N): Prone to Minisci-type radical additions or N-oxide mediated rearrangements.

-

C3/C7 (Beta to N): Least reactive; best introduced via pre-functionalized pyridine starting materials.

Visual Workflow: The Modular Assembly

Caption: Modular assembly strategy prioritizing C4 functionalization followed by C2/C6 modification.

Detailed Experimental Protocols

Module A: Scaffold Construction (Modified Gould-Jacobs)

Objective: Synthesize 4-hydroxy-1,5-naphthyridine (or its 2-substituted derivatives) on a multi-gram scale.

Reagents:

-

3-Aminopyridine (or 6-bromo-3-aminopyridine for C2-functionalization).

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

Protocol:

-

Condensation: In a round-bottom flask, mix 3-aminopyridine (50 mmol, 1.0 eq) and DEEM (55 mmol, 1.1 eq). Heat to 110°C for 2 hours.

-

Checkpoint: Evolution of ethanol gas indicates reaction progress. The mixture will solidify into the enamine intermediate upon cooling.

-

-

Cyclization: Heat Dowtherm A (10 mL/g of substrate) to 250°C (vigorous reflux). Add the crude enamine portion-wise (solid addition funnel) to the boiling solvent.

-

Critical Mechanism: High temperature is required to overcome the activation energy of the electrocyclic ring closure on the electron-poor pyridine.

-

-

Workup: After 30 mins at 250°C, cool to room temperature. Dilute with Hexanes (1:1 v/v). The product (4-hydroxy-1,5-naphthyridine ester) precipitates as a brown solid. Filter and wash with hexanes.

-

Hydrolysis/Decarboxylation: Reflux the solid in 10% NaOH (aq) for 4 hours, then acidify to pH 6 with acetic acid. Filter the resulting 4-hydroxy-1,5-naphthyridine.[3]

Yield Expectation: 60–75% over 3 steps.[4]

Module B: The Gateway (Regioselective Chlorination & SNAr)

Objective: Convert the inert "hydroxy" (tautomeric ketone) into a reactive chloro-handle and selectively functionalize it.

Protocol:

-

Chlorination: Suspend 4-hydroxy-1,5-naphthyridine (10 mmol) in POCl3 (5 mL). Add PCl5 (1.1 eq) to accelerate the reaction. Reflux for 2 hours.

-

Safety: Quench carefully into ice-water/NH4OH. Extract with DCM.

-

Product: 4-chloro-1,5-naphthyridine.[5]

-

-

SNAr Displacement: Dissolve 4-chloro-1,5-naphthyridine in DMF. Add Nucleophile (e.g., Morpholine, 1.2 eq) and K2CO3 (2.0 eq). Heat to 80°C.

-

Why this works: The 1,5-naphthyridine ring is highly electron-deficient. The C4 position is activated by the para-nitrogen (N1), making it highly susceptible to SNAr, significantly more so than a standard chloropyridine.

-

Module C: Late-Stage Functionalization (C-H Activation)

Objective: Introduce a substituent at C2 or C6 without pre-existing halogens, utilizing Minisci radical chemistry.

Mechanism: Protonated N-heterocycles are excellent radical acceptors at the alpha-positions (C2/C6).

Protocol (Minisci Alkylation):

-

Setup: Dissolve substituted 1,5-naphthyridine (1.0 mmol) in DCM/Water (biphasic 1:1) or TFA.

-

Radical Generation: Add carboxylic acid (R-COOH, alkyl source, 3.0 eq) and AgNO3 (0.2 eq).

-

Initiation: Add (NH4)2S2O8 (2.0 eq) and heat to 50°C.

-

Outcome: The alkyl radical (R•) generated from decarboxylation attacks C2. If C2 is blocked, it attacks C6.

Regioselectivity Map:

Caption: Reactivity profile dictating the order of functionalization.

Data Summary: Cross-Coupling Optimization

When performing Suzuki-Miyaura coupling on chlorinated 1,5-naphthyridines, ligand choice is critical to prevent catalyst poisoning by the naphthyridine nitrogens.

| Catalyst System | Ligand Type | Yield (C4-Aryl) | Notes |

| Pd(PPh3)4 | Monodentate Phosphine | 45% | Slow oxidative addition; N-coordination interferes. |

| Pd2(dba)3 + XPhos | Buchwald Dialkylbiaryl | 92% | Bulky ligand prevents N-coordination; excellent turnover. |

| Pd(OAc)2 + SPhos | Buchwald Dialkylbiaryl | 88% | Good for sterically hindered boronic acids. |

| PdCl2(dppf) | Bidentate Ferrocene | 65% | Moderate; difficult purification. |

Recommendation: Use XPhos Pd G3 precatalyst for reliable, scalable couplings on this scaffold.

Troubleshooting & Quality Control

-

Issue: Poor solubility of intermediates.

-

Fix: 1,5-naphthyridines are notoriously insoluble due to pi-stacking. Do not use pure hexanes for chromatography. Use DCM:MeOH (95:5) or add 1% Triethylamine to prevent streaking on silica.

-

-

Issue: Regio-scrambling during Minisci reaction.

-

Fix: Control pH. The reaction requires protonation of the ring (acidic media). If mono-alkylation is desired but bis-alkylation (C2 and C6) is observed, reduce the equivalents of radical precursor and stop the reaction at 60% conversion.

-

-

Issue: Chlorination yields black tar.

-

Fix: Ensure the 4-hydroxy starting material is dry. Residual water reacts violently with POCl3. Use PBr3 in Toluene for a milder halogenation if POCl3 is too harsh.

-

References

-

Molecules (MDPI). (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

Organic Letters. (2015). Synthesis of Polysubstituted Benzo[b][1,5]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions. Retrieved from [Link]

-

National Institutes of Health (PMC). (2011). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-1,5-naphthyridine

Welcome to the technical support guide for the synthesis of 3-Nitro-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize this synthesis with confidence.

The synthesis of substituted 1,5-naphthyridines is crucial for the development of novel therapeutics, as this scaffold is a privileged motif in medicinal chemistry.[1] However, direct electrophilic nitration of the 1,5-naphthyridine core is often challenging due to the electron-deficient nature of the pyridine rings, which can lead to low yields and a lack of regioselectivity.[2][3]

A more robust and higher-yielding strategy involves a three-step sequence: N-oxidation, regioselective nitration, and subsequent deoxygenation. This guide focuses on optimizing this pathway.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield for this compound is consistently low. What are the most common causes?

Answer: Low overall yield is a frequent issue that can typically be traced to one of the three key steps in the N-oxide-mediated pathway. The most effective way to troubleshoot is to analyze each step independently.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low yield diagnosis.

Question 2: I am observing the formation of multiple isomers during nitration. How can I improve regioselectivity for the desired 3-nitro product?

Answer: This is the primary reason for employing the N-oxide strategy. Direct nitration of 1,5-naphthyridine is unselective. The N-oxide group serves two critical functions:

-

Activation: The N-oxide group is electron-donating through resonance, which activates the heterocyclic ring toward electrophilic aromatic substitution, a reaction that is otherwise difficult on the electron-poor naphthyridine core.[4]

-

Directing Effect: It selectively directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.[5] After the final deoxygenation step, this C4-nitro intermediate becomes the desired this compound.

If you are still getting isomers, it strongly suggests that the initial N-oxidation step was incomplete. Any unreacted 1,5-naphthyridine starting material will undergo non-selective nitration under the harsh reaction conditions, leading to a mixture of unwanted products.

Solution:

-

Confirm Full Conversion to N-Oxide: Before proceeding to the nitration step, ensure the complete consumption of the 1,5-naphthyridine starting material via TLC or ¹H NMR analysis.

-

Purify the N-Oxide Intermediate: For best results, purify the 1,5-naphthyridine N-oxide by column chromatography before subjecting it to nitration.

Question 3: The nitration reaction seems to be degrading my material, resulting in a dark, tar-like crude product. What's happening?